5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole is an organic compound that features a tetrazole ring substituted with a butenyl ether and a tert-butyl group. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole typically involves the reaction of a tetrazole precursor with a butenyl ether under specific conditions. One common method involves the use of tert-butyl azide and butenyl alcohol in the presence of a catalyst to form the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted tetrazoles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: Tetrazole derivatives are known for their biological activity, including antimicrobial and anticancer properties.
Medicine: This compound can be used in the development of pharmaceuticals due to its stability and bioactivity.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The butenyl ether and tert-butyl groups can influence the compound’s binding affinity and selectivity, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a similar butenyl group and tert-butyl substitution but differs in the core structure, which is an indole rather than a tetrazole.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another similar compound with a different core structure and functional groups.
Uniqueness
5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole is unique due to its tetrazole core, which imparts specific stability and biological activity not found in other similar compounds
Eigenschaften
CAS-Nummer |
87996-14-3 |
---|---|
Molekularformel |
C9H16N4O |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
5-but-3-enoxy-1-tert-butyltetrazole |
InChI |
InChI=1S/C9H16N4O/c1-5-6-7-14-8-10-11-12-13(8)9(2,3)4/h5H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
AYZFADMLXQXJPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=NN=N1)OCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.